N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE
Description
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE is a synthetic organic compound characterized by a piperidine core substituted with a tert-butyl carboxamide group and a benzenesulfonamide moiety bearing a trifluoromethoxy substituent. The trifluoromethoxy group (-OCF₃) confers enhanced metabolic stability and lipophilicity, which are critical for pharmacokinetic optimization in drug discovery .
Properties
IUPAC Name |
N-tert-butyl-4-[[[2-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O4S/c1-17(2,3)23-16(25)24-10-8-13(9-11-24)12-22-29(26,27)15-7-5-4-6-14(15)28-18(19,20)21/h4-7,13,22H,8-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMICBFHNXQGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring and sulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and synthetic parallels with benzenesulfonamide derivatives reported in the literature. Below is a comparative analysis with two closely related analogs from :
Key Observations
Structural Differences :
- The target compound features a trifluoromethoxy group , absent in analogs 2e and 2f. This group enhances electronegativity and resistance to oxidative metabolism compared to the phenylsulfonyl groups in 2e/2f .
- The piperidine backbone in the target compound is directly functionalized with a carboxamide group, whereas 2e/2f incorporate tetramethylpiperidinyloxy moieties as side chains.
Synthetic Efficiency :
- Analogs 2e and 2f were synthesized via GP1 methodology with moderate yields (75% and 66%, respectively). The lower yield of 2f may reflect steric challenges from the biphenyl group, a consideration relevant to the tert-butyl substituent in the target compound .
Analytical Characterization: All compounds were validated using ¹H/¹³C NMR and HRMS, standard for sulfonamide derivatives.
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or crystallographic data for the target compound are provided. Structural comparisons are inferred from analogs in , which lack functional studies (e.g., binding assays, toxicity profiles).
- SHELX Relevance : While details crystallographic tools (SHELX), their application to the target compound remains speculative without explicit diffraction data .
Biological Activity
N-tert-butyl-4-{[2-(trifluoromethoxy)benzenesulfonamido]methyl}piperidine-1-carboxamide is a compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the context of enzyme inhibition and therapeutic efficacy against certain diseases.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H22F3N2O3S
- Molecular Weight : 396.43 g/mol
The presence of the trifluoromethoxy group and the piperidine moiety indicates potential interactions with biological targets, particularly in enzyme inhibition pathways.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer progression and inflammation. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrases and other sulfonamide-sensitive enzymes.
Antitumor Activity
A study exploring the antitumor effects of related compounds demonstrated that they could inhibit the ERK signaling pathway, which is crucial for cell proliferation in various cancers. The combination of ERK inhibitors with other agents showed enhanced efficacy in reducing tumor growth in preclinical models, suggesting that this compound may exhibit similar properties .
Inhibition Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit key enzymes involved in metabolic pathways. For instance, compounds with structural similarities have been reported to inhibit squalene synthase, a critical enzyme in cholesterol biosynthesis, with IC50 values in the nanomolar range . This suggests that this compound could have significant implications for cholesterol-related disorders.
Pharmacokinetics
Recent research focused on optimizing pharmacokinetic properties alongside potency. For example, a related compound was evaluated for its clearance rate (Cl), volume of distribution (Vd), half-life (t1/2), and bioavailability (F). The results indicated favorable pharmacokinetic parameters, which are crucial for therapeutic applications .
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-Life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
Efficacy Against Specific Cancer Types
The efficacy of similar compounds has been tested against various cancer cell lines, with promising results in reducing cell viability and inducing apoptosis. For instance, studies on malignant pleural mesothelioma cells demonstrated that these compounds could significantly reduce tumor growth both in vitro and in vivo, highlighting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
